molecular formula C13H8FN5O2 B2757908 N-(2-fluorophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219902-18-7

N-(2-fluorophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2757908
CAS No.: 1219902-18-7
M. Wt: 285.238
InChI Key: OZNVEZMBGGRGNP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of fluorine, pyrazine, and oxadiazole moieties in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions.

  • Introduction of the Pyrazine Moiety: : The pyrazine ring can be introduced via a nucleophilic substitution reaction. This often involves the reaction of a halogenated pyrazine with a nucleophile, such as an amine or hydrazine derivative.

  • Coupling with the Fluorophenyl Group: : The final step involves coupling the fluorophenyl group to the oxadiazole-pyrazine intermediate. This can be achieved through various coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening or modification of the functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-fluorophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the oxadiazole and pyrazine rings contribute to its overall stability and reactivity. These interactions can modulate various biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-bromophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

Compared to its analogs, N-(2-fluorophenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a more potent and selective agent in various applications.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

N-(2-fluorophenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN5O2/c14-8-3-1-2-4-9(8)17-12(20)13-18-11(19-21-13)10-7-15-5-6-16-10/h1-7H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNVEZMBGGRGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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